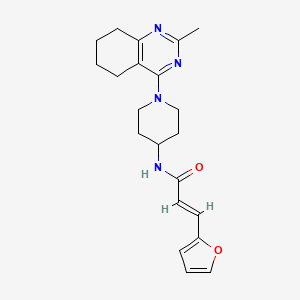
(E)-3-(furan-2-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-3-(furan-2-yl)-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Acrylamide core : The acrylamide moiety is known for its reactivity and ability to participate in various chemical reactions.
- Furan ring : This heterocyclic component is often associated with diverse biological activities.
- Tetrahydroquinazoline and piperidine moieties : These groups are linked to various pharmacological effects, including neuroactivity and potential anti-cancer properties.
Anticancer Properties
Recent studies have indicated that compounds containing tetrahydroquinazoline derivatives exhibit significant anticancer activity. For instance, a study demonstrated that a related compound selectively inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involved the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays showed effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity .
The biological activity of this compound appears to stem from its ability to interact with specific biological targets:
- GPCR Modulation : Similar compounds have been shown to act as agonists or antagonists at G protein-coupled receptors (GPCRs), which play a critical role in cellular signaling and response mechanisms .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or cellular signaling, contributing to its anticancer and antimicrobial effects.
Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis of various tetrahydroquinazoline derivatives and their evaluation against cancer cell lines. The results indicated that modifications at the piperidine and furan positions significantly enhanced cytotoxicity. The most potent analog exhibited an IC50 value of 0.5 µM against breast cancer cells .
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of pathogenic bacteria. The results showed that it effectively inhibited bacterial growth at concentrations as low as 0.25 mg/mL. This suggests potential for development as a novel antimicrobial agent .
Data Summary
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-22-19-7-3-2-6-18(19)21(23-15)25-12-10-16(11-13-25)24-20(26)9-8-17-5-4-14-27-17/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3,(H,24,26)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXMQAQWTRJPOL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














